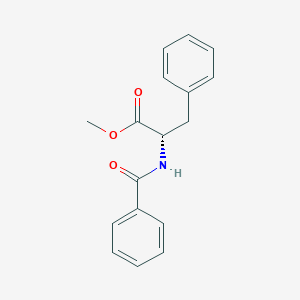

N-苯甲酰-L-苯丙氨酸甲酯

描述

N-Benzoyl-L-Phenylalanine Methyl Ester is a chemical compound with the linear formula C16H15NO3 . Its molecular weight is 269.303 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of N-Benzoyl-L-Phenylalanine Methyl Ester is represented by the linear formula C16H15NO3 . More detailed structural information, such as a 3D structure, was not found in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of N-Benzoyl-L-Phenylalanine Methyl Ester include a molecular weight of 269.303 . The storage temperature is recommended to be -20°C . More specific properties such as density, melting point, and boiling point were not found in the search results.科学研究应用

进化遗传学

研究表明,N-苯甲酰-L-苯丙氨酸甲酯(N-Bz-Phe-OMe)已被用于研究遗传密码的进化变化。例如,N-Bz-Phe-OMe等衍生物已被转化,以展示氨基酸替代的可行性,这对于理解遗传密码的演化至关重要。这些研究揭示了可能导致生物系统中氨基酸多样化的分子机制的见解(Ranganathan, Ranganathan, & Bamezai, 1984)。

聚合物化学

N-苯甲酰-L-苯丙氨酸甲酯已被应用于聚合物化学领域。它已被用于通过可逆加成-断裂链转移(RAFT)聚合合成聚合物。这个过程创造了具有控制分子量和低分子量分布的聚合物,这对于开发具有特定性能的材料是重要的(Mori, Sutoh, & Endo, 2005)。

酶合成研究

N-苯甲酰-L-苯丙氨酸甲酯被用于酶合成研究。例如,它已参与研究酶反应的pH特性,这对于理解有利于某些生化反应的条件至关重要。这些研究有助于我们了解自然和工业环境中酶催化过程的知识(Martínek, Semenov, & Berezin, 1981)。

肽合成

在肽合成中,N-苯甲酰-L-苯丙氨酸甲酯作为创建特定肽键的底物。使用类似N-苯甲酰-L-苯丙氨酸甲酯的化合物,研究丝氨酸蛋白酶在肽合成中的动力学和特异性,为肽键形成和酶特异性机制提供了宝贵的见解(Gaertner & Puigserver, 1989)。

作用机制

Target of Action

N-Benzoyl-L-Phenylalanine Methyl Ester is a compound that primarily targets the aromatase enzyme in mice . Aromatase is an enzyme that plays a crucial role in the biosynthesis of estrogens, which are vital hormones for various physiological processes.

Mode of Action

The interaction of N-Benzoyl-L-Phenylalanine Methyl Ester with its target, the aromatase enzyme, results in the inhibition of the enzyme’s activity . This inhibition disrupts the conversion of androgens to estrogens, thereby affecting the levels of these hormones in the body.

Biochemical Pathways

The primary biochemical pathway affected by N-Benzoyl-L-Phenylalanine Methyl Ester is the aromatase pathway, which is responsible for the conversion of androgens to estrogens . By inhibiting the aromatase enzyme, N-Benzoyl-L-Phenylalanine Methyl Ester disrupts this pathway, leading to a decrease in estrogen levels and an increase in androgen levels.

Pharmacokinetics

Its molecular weight of 28332 and density of 1.161 g/cm3 suggest that it may have good bioavailability.

Result of Action

The molecular and cellular effects of N-Benzoyl-L-Phenylalanine Methyl Ester’s action primarily involve changes in hormone levels. By inhibiting the aromatase enzyme, this compound reduces the levels of estrogens and increases the levels of androgens . These changes can have various effects on the body, depending on the specific physiological context.

属性

IUPAC Name |

methyl (2S)-2-benzamido-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-21-17(20)15(12-13-8-4-2-5-9-13)18-16(19)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3,(H,18,19)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRQQPHKRRCUYLA-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3005-61-6 | |

| Record name | L-Phenylalanine, N-benzoyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003005616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

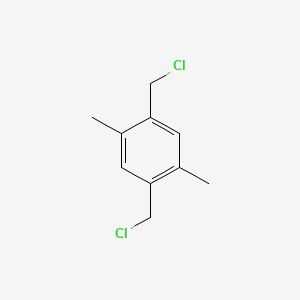

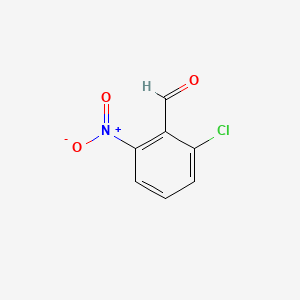

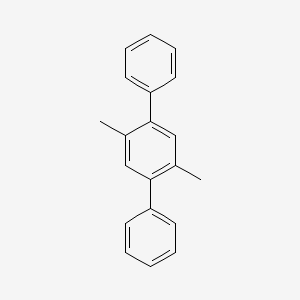

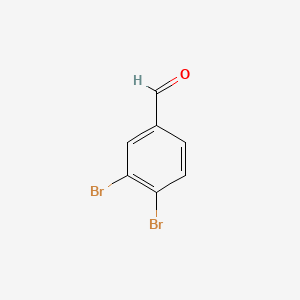

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

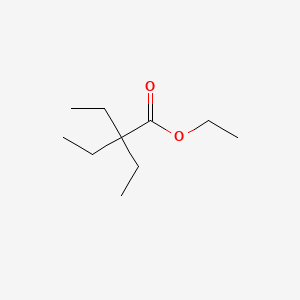

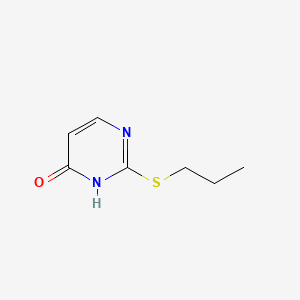

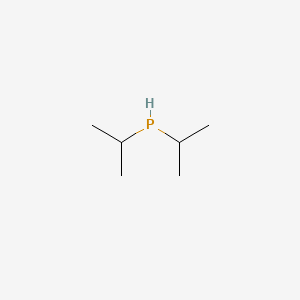

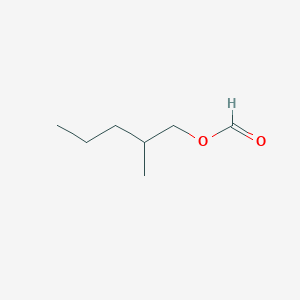

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。